![molecular formula C17H16N4 B1267723 1,3-双(1H-苯并[d]咪唑-2-基)丙烷 CAS No. 7147-66-2](/img/structure/B1267723.png)
1,3-双(1H-苯并[d]咪唑-2-基)丙烷
描述
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is characterized by the presence of two benzimidazole units connected by a propane linker
科学研究应用
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: It has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the synthesis of advanced materials, including polymers and metal-organic frameworks.
作用机制
Target of Action
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is a compound that contains an imidazole moiety . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with enzymes such as topoisomerases, which are involved in DNA replication and repair, and can inhibit their activity, leading to potential anticancer effects . Additionally, 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane can form complexes with metal ions, enhancing its biological activity .
Cellular Effects
The effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane on various types of cells and cellular processes are profound. This compound has been tested on cell lines such as HepG2 (liver cancer cells), DLD-1 (colon cancer cells), and MDA-MB-231 (breast cancer cells), where it demonstrated high cytotoxic activities . It influences cell function by inducing apoptosis, disrupting cell signaling pathways, and altering gene expression . The compound’s ability to interfere with DNA replication and repair mechanisms further contributes to its cytotoxic effects.
Molecular Mechanism
At the molecular level, 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit the activity of enzymes involved in DNA replication and repair . This binding can lead to the formation of DNA adducts, which interfere with the normal function of the DNA. Additionally, the compound can inhibit the activity of topoisomerases, enzymes that play a crucial role in maintaining DNA topology . These interactions result in the disruption of cellular processes and ultimately lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane remains stable under various conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . These interactions can lead to changes in cellular metabolism, influencing the overall physiological state of the organism.
Transport and Distribution
The transport and distribution of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is critical for its ability to modulate gene expression and disrupt cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane typically involves the condensation of o-phenylenediamine with a suitable dicarboxylic acid or its derivative. One common method is the reaction of o-phenylenediamine with glutaric acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate diimide, which cyclizes to form the benzimidazole rings.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The benzimidazole rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
相似化合物的比较
Similar Compounds
1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane: Similar structure with an ethane linker instead of propane.
1,4-Bis(1H-benzo[d]imidazol-2-yl)butane: Similar structure with a butane linker.
1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene: Contains three benzimidazole units attached to a benzene ring.
Uniqueness
1,3-Bis(1H-benzo[d]imidazol-2-yl)propane is unique due to its specific linker length, which affects its spatial configuration and interaction with other molecules. This uniqueness can influence its binding affinity, reactivity, and overall biological activity compared to other similar compounds.
属性
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)propyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-2-7-13-12(6-1)18-16(19-13)10-5-11-17-20-14-8-3-4-9-15(14)21-17/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPRGKDYGLKMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287675 | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7147-66-2 | |
| Record name | 7147-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



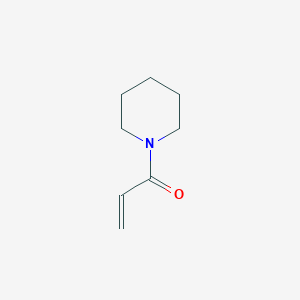
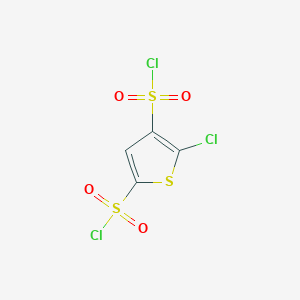
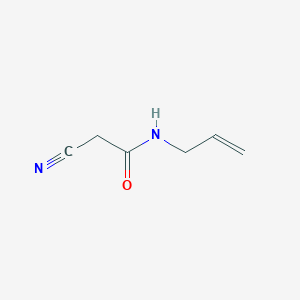
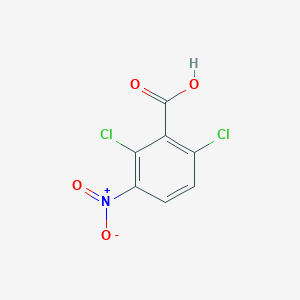

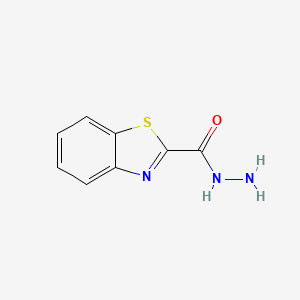
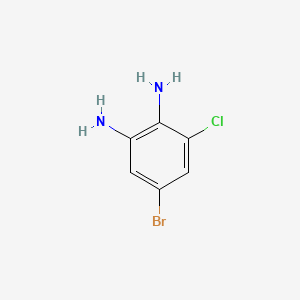
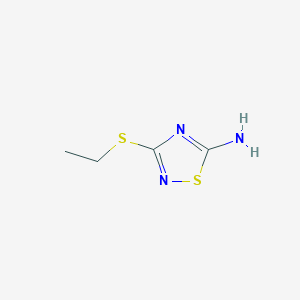
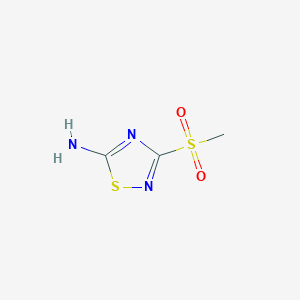
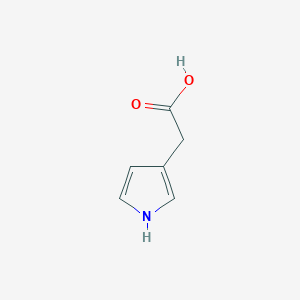
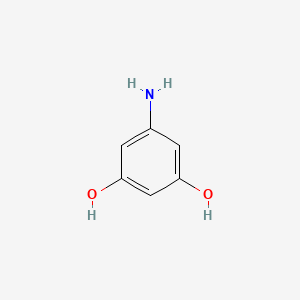

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
